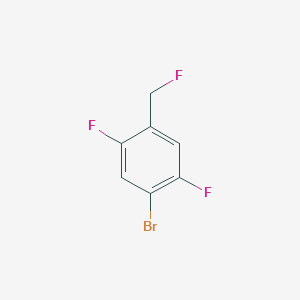

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and fluoromethyl substituents on a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene can be synthesized through several methods, including:

Electrophilic Aromatic Substitution: This method involves the introduction of bromine and fluorine atoms onto the benzene ring through electrophilic substitution reactions. The reaction typically uses bromine and fluorine sources under controlled conditions to achieve selective substitution.

Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution and cross-coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions.

化学反応の分析

Types of Reactions: 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form complex aromatic structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products:

Substituted Aromatics: Resulting from nucleophilic substitution.

Quinones and Hydro Derivatives: From oxidation and reduction reactions.

Complex Aromatic Structures: From cross-coupling reactions.

科学的研究の応用

Scientific Research Applications

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene has several notable applications in scientific research:

Development of Radiolabeling Agents

This compound is primarily investigated for its potential in developing novel radiolabeling agents used in medical imaging. The presence of multiple halogen atoms allows for effective radioisotope labeling, which is crucial for tracking biological processes in vivo.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates, making it valuable in medicinal chemistry.

Material Science

In material science, this compound is explored for its use in creating advanced materials with specific thermal and electrical properties. The incorporation of fluorinated compounds often leads to improved performance characteristics in polymers and coatings.

Case Study 1: Radiolabeling Applications

A study demonstrated the successful use of this compound as a precursor for radiolabeled compounds used in PET imaging. The compound's ability to incorporate radioisotopes while maintaining stability was highlighted as a significant advantage for non-invasive imaging techniques.

Case Study 2: Pharmaceutical Synthesis

Research published in a peer-reviewed journal showcased the synthesis of a new class of anti-cancer agents derived from this compound. The fluorinated derivatives exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts.

作用機序

The mechanism of action of 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the compound’s electrophilicity, making it more reactive in substitution and cross-coupling reactions. The bromine atom serves as a leaving group, facilitating these reactions .

類似化合物との比較

1-Bromo-2,4-difluorobenzene: Similar in structure but lacks the fluoromethyl group, resulting in different reactivity and applications.

1-Bromo-4,5-difluoro-2-methylbenzene: Contains a methyl group instead of a fluoromethyl group, leading to variations in chemical behavior.

1-Bromo-2,5-difluoro-4-methylbenzene: Similar structure but with a methyl group, affecting its reactivity and use in synthesis.

Uniqueness: 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene is unique due to the presence of both fluorine and fluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring specific reactivity profiles.

生物活性

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and radiopharmaceutical development. This compound is primarily explored as a potential bifunctional labeling agent due to its ability to incorporate radioactive isotopes, notably fluorine-18, for applications in positron emission tomography (PET) imaging. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, potential applications, and relevant research findings.

This compound can be synthesized through nucleophilic substitution reactions involving dihalo analogues and [18F]fluoride. This method highlights its utility in creating radiolabeled compounds for PET imaging, which is crucial for non-invasive diagnostics in medical research.

Biological Activity

The biological activity of this compound has been investigated in the context of its application as a PET radiotracer. While specific biological targets have not been extensively detailed in the literature, its incorporation of fluorine-18 suggests potential roles in cancer diagnostics and other medical imaging applications.

Potential Applications

- Radiopharmaceutical Development : The compound's ability to act as a bifunctional labeling agent makes it a candidate for developing novel PET radiotracers. This application is critical for improving the sensitivity and specificity of cancer imaging.

- Medical Research : As a fluorinated compound, it may also serve as a model for studying the biological behavior of similar halogenated compounds in pharmacological contexts.

Case Studies and Research Findings

Research on fluorinated compounds similar to this compound has shown promising results regarding their cytotoxicity and potential therapeutic applications:

| Compound | Cell Line | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| 1-Bromo-2-fluoro-4-methylbenzene | MCF-7 (Breast Cancer) | 15.63 | Comparable to Tamoxifen |

| 1-Bromo-3-fluoro-2-methylbenzene | A549 (Lung Cancer) | 0.11 | High selectivity |

| 1-Bromo-4-fluorobenzene | U-937 (Leukemia) | 0.76 | Induces apoptosis |

These findings indicate that modifications in the halogenation pattern can significantly affect the biological potency of these compounds against various cancer cell lines .

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider its safety profile. The compound is known to cause irritation to the eyes, skin, and respiratory system. It may also pose risks if ingested or inhaled, highlighting the need for appropriate safety measures during handling .

特性

IUPAC Name |

1-bromo-2,5-difluoro-4-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWZGYMGKBZOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。